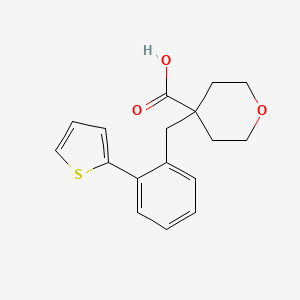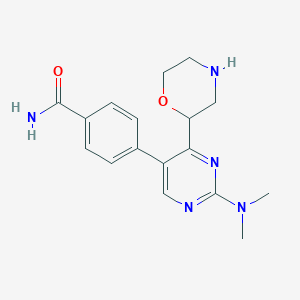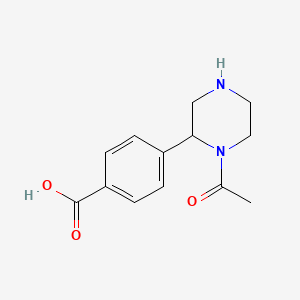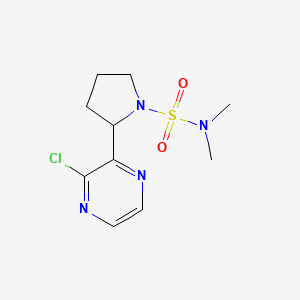
2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide
Übersicht
Beschreibung
The compound “2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The molecule also contains a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and pyrrolidine rings would give the molecule a certain degree of rigidity, while the chloro and sulfonamide groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence and position of the functional groups, the electronic properties of the molecule, and the steric hindrance. The chloro group might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces it can form would all play a role .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound exhibits potential as a building block in medicinal chemistry. It can be used to synthesize a variety of bioactive molecules, particularly those with potential anti-fibrotic activities . The chloropyrazinyl and pyrrolidine sulfonamide motifs are often found in molecules that target fibrotic pathways, which are crucial in treating diseases like liver cirrhosis and pulmonary fibrosis.
Drug Discovery
In drug discovery, this compound could serve as a precursor for the development of new drugs. Its structure is conducive to binding with various biological targets, which can be leveraged to create novel therapeutic agents with improved efficacy and reduced side effects.
Chemical Biology
The compound’s reactivity and structural features make it suitable for chemical biology studies. It can be used to probe biological systems and understand the interaction between small molecules and biological macromolecules, aiding in the discovery of new biological pathways.
Analytical Chemistry
Due to its unique chemical properties, this compound can be used in analytical chemistry as a standard or reagent. It could help in the development of new assays and diagnostic tools, especially in the detection of related compounds or specific biological markers .
Pharmacology
In pharmacological research, the compound can be utilized to study its pharmacokinetics and pharmacodynamics. Understanding how it interacts with the body can provide insights into the design of more efficient drug delivery systems.
Material Science
The compound’s structural integrity at various conditions can be studied for applications in material science. It could contribute to the development of new materials with specific properties, such as enhanced durability or controlled degradation.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have shown activity againstMycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth or survival of the bacteria .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways inMycobacterium tuberculosis , leading to its inhibition .
Result of Action
Similar compounds have shown in vitro whole cell activity againstMycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14(2)18(16,17)15-7-3-4-8(15)9-10(11)13-6-5-12-9/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERBOGGGVYRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
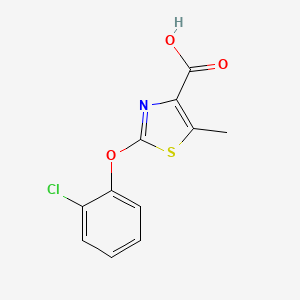
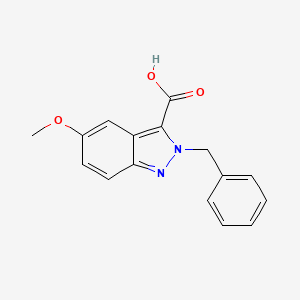
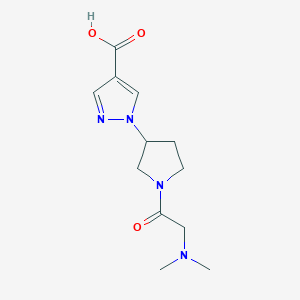
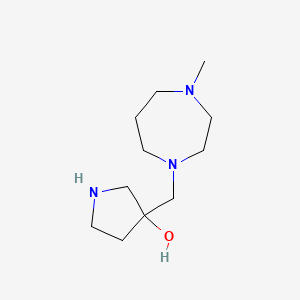

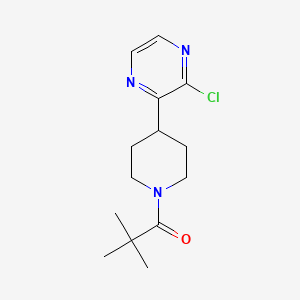
![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)
